Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate
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Overview
Description
Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of phthalic anhydride with ethylamine, followed by cyclization and esterification. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate
- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
Uniqueness
Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to its specific ethyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with molecular targets and its overall stability .
Biological Activity
Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound has a unique structure characterized by an ethyl substitution at the 3-position, which influences its reactivity and biological activity. The synthesis typically involves the reaction of phthalic anhydride with ethylamine, followed by cyclization and esterification under controlled conditions using solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to active or allosteric sites, affecting cellular pathways involved in proliferation and apoptosis. This mechanism makes it a candidate for anticancer applications.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been investigated for its efficacy against several human solid tumor cell lines, including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and DU145 (prostate cancer). In vitro assays showed that this compound exhibited significant cytotoxicity, with survival rates of treated cells dropping below 10% at certain concentrations .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) | Survival Rate (%) at 40 μg/mL |
---|---|---|
PC-3 | 12.11 | <10 |
MDA-MB-231 | 34.97 | <10 |
DU145 | 32.77 | <10 |
HT29 | 24.95 | <10 |
LNCaP | >80 | <10 |
Data represent means ± SD from three independent experiments .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary studies indicate that it may possess significant antibacterial properties against various pathogens, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Several case studies highlight the promising biological activities of this compound:
- Antitumor Studies : A study involving derivatives of similar compounds showed that methyl 3-ethyl derivatives exhibited enhanced water solubility and cytotoxicity compared to traditional chemotherapeutics like temozolomide. The derivatives were tested against multiple cancer cell lines with favorable outcomes .
- Enzyme Inhibition : Research indicated that methyl 3-ethyl-4-oxo compounds could inhibit specific enzymes involved in cancer cell metabolism, suggesting a dual role in both direct cytotoxicity and metabolic modulation .
Properties
IUPAC Name |
methyl 3-ethyl-4-oxophthalazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-14-11(15)9-7-5-4-6-8(9)10(13-14)12(16)17-2/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSAXKXIRNJTRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368276 |
Source
|
Record name | Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-53-5 |
Source
|
Record name | Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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